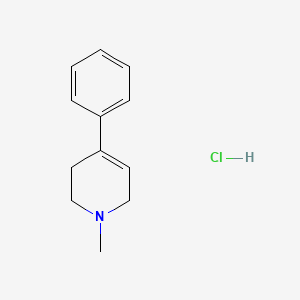1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Model for Parkinson's Disease
- MPTP selectively damages dopamine-producing neurons in the substantia nigra pars compacta, a region of the brain critical for movement control.
- This damage mimics the pathological hallmarks of Parkinson's disease, including tremors, rigidity, and bradykinesia (slowness of movement).
- Studies using MPTP in animals have provided valuable insights into the mechanisms underlying Parkinson's disease progression and have aided in the development of new therapies.
[^1] Langston, J. W., Langston, E. G., & Irwin, I. (1989). MPTP induced parkinsonism in humans: studies in North America. [Parkinsonism & related disorders]., 2(1), 159-178. ()[^2] Bezard, E., Przedborski, S., Poepperling, A., Papa, M., & Przedborski, S. (2003). Neuronal transplants and gene therapy for Parkinson's disease: moving from preclinical to clinical experience. [The Lancet. Neurology], 2(7), 415-425. ()
Investigating Neuroprotective Strategies
- Research with MPTP helps scientists evaluate the effectiveness of potential neuroprotective agents in preventing or slowing the degeneration of dopamine neurons.
- By observing how these agents influence MPTP-induced damage, researchers can gain valuable insights into potential therapies for Parkinson's disease.
[^3] Vila, M., Przedborski, S., & Przedborski, S. (2004). Neuroprotective strategies in Parkinson's disease: a multifaceted approach. [The Lancet. Neurology], 3(7), 487-499. ()[^4] Jackson-Lewis, V., Jakowec, N., Duan, W., Przedborski, S., & Przedborski, S. (1995). Tolerance to neurotoxic insult in transgenic mice with chronic expression of human manganese superoxide dismutase. [Journal of Neuroscience], 15(6), 4457-4462. ()
Appearance
UNII
GHS Hazard Statements
H301+H311+H331 (95%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (95%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant
Other CAS
Dates
[2]. Hsu K S, Lin Shiau S Y. Potentiation of MPTP by 4-Phenylpyridine on the Neuromuscular Blockade in Mouse Phrenic Nerve-Diaphragm. Neuropharmacology, 1993, 32, No. 9, 877-83.
[3]. Langston J W, Irwin I. MPTP Neurotoxicity: An Overview and Characterization of Phases of Toxicity. II. Selective Accumulation of MPP in the Substantia Nigra: A Key to Neurotoxicity (Question). Life Sci., 1985, 36, No. 3, 201-12.








